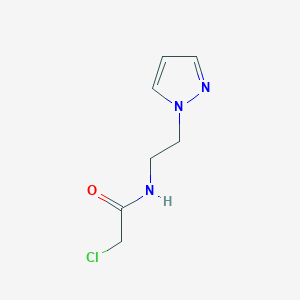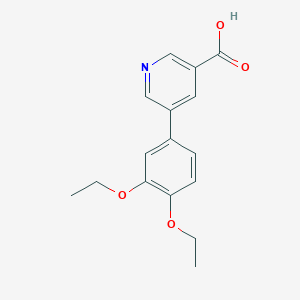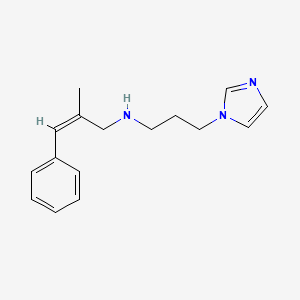![molecular formula C14H19NO2 B7588297 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid, also known as DMPP, is a chemical compound that belongs to the pyrrolidine family. It is a white crystalline powder that is commonly used in scientific research due to its unique properties. DMPP is synthesized using various methods, and it has a wide range of applications in biochemical and physiological research.
Mecanismo De Acción
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid acts as an agonist for the α7 nicotinic acetylcholine receptor, which is located in the central nervous system. When 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid binds to the receptor, it causes a conformational change that leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has various biochemical and physiological effects. It has been shown to enhance the release of dopamine and other neurotransmitters in the brain, which can lead to increased cognitive function and improved memory. 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has also been shown to have anti-inflammatory effects and to protect against oxidative stress. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving vascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective tool for scientific research. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has a high affinity for the α7 nicotinic acetylcholine receptor, making it a useful ligand for studying the receptor's function. However, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has some limitations. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has a narrow range of targets, limiting its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid research. One area of focus is the development of novel 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid analogs with improved pharmacokinetic properties and a broader range of targets. Another area of focus is the investigation of 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid's potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid could be used as a tool to study the role of the α7 nicotinic acetylcholine receptor in various physiological processes, such as learning and memory. Overall, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has the potential to be a valuable tool for scientific research in the future.
Métodos De Síntesis
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid can be synthesized using various methods, including the reaction of 3,4-dimethylbenzylamine with 2-pyrrolidone-5-carboxylic acid, followed by acidification and crystallization. Another method involves the reaction of 3,4-dimethylbenzylamine with ethyl 2-oxo-4-phenylbutyrate, followed by hydrolysis and decarboxylation. 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid can also be synthesized using a modified Strecker synthesis method.
Aplicaciones Científicas De Investigación
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research. It is commonly used as a ligand for G protein-coupled receptors, such as the α7 nicotinic acetylcholine receptor. 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid is also used as a tool to study the mechanism of action of various drugs, including nicotine and acetylcholine. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid can be used to study the effects of drugs on the central nervous system and to investigate the role of neurotransmitters in various physiological processes.
Propiedades
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-12(8-11(10)2)9-15-7-3-4-13(15)14(16)17/h5-6,8,13H,3-4,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYFGJAWQDWPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588227.png)
![2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588236.png)


![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)

![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)

![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)